Sodium succinate-2,3-13C2
Description
Properties
Molecular Formula |
C4H4Na2O4 |
|---|---|
Molecular Weight |
164.04 g/mol |
IUPAC Name |
disodium;(2,3-13C2)butanedioate |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2/i1+1,2+1;; |
InChI Key |
ZDQYSKICYIVCPN-BQTCFENJSA-L |
Isomeric SMILES |
[13CH2]([13CH2]C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of sodium succinate-2,3-¹³C₂ and structurally or functionally related ¹³C-labeled compounds:
Key Differences and Mechanistic Insights
Labeling Position and Metabolic Pathways: Sodium Succinate-2,3-¹³C₂: The 2,3-¹³C₂ labeling allows unambiguous detection of TCA cycle intermediates (e.g., malate, fumarate) due to the rarity of adjacent endogenous ¹³C atoms. This labeling pattern confirms mitochondrial uptake and SDH (succinate dehydrogenase) activity .
Clinical Utility: Sodium succinate-2,3-¹³C₂ uniquely improves cerebral glucose utilization and reduces neurotoxic glutamate levels in TBI patients, whereas hyperpolarized [1,3-¹³C₂]acetoacetate is non-invasive but lacks direct TCA cycle resolution . Sodium lactate-3-¹³C shows minimal metabolic recycling in TBI, highlighting the specificity of succinate’s 2,3-¹³C₂ labeling for TCA cycle analysis .
Technical Advantages: The double ¹³C labeling in succinate provides a high signal-to-noise ratio in ¹³C-NMR, distinguishing it from endogenous metabolites. In contrast, single-labeled compounds (e.g., lactate-3-¹³C) yield weaker signals .
Contradictions and Limitations
- Variable Efficacy : While some studies report significant reductions in lactate with sodium succinate-2,3-¹³C₂ perfusion, others observe minimal changes, possibly due to patient heterogeneity or injury severity .
- Cost and Accessibility: Sodium succinate-2,3-¹³C₂ is more expensive (~$1,229/500 mg) compared to non-isotopic analogs, limiting its use in large-scale trials .
Q & A
Q. How can researchers enhance the rigor of hypotheses derived from sodium succinate-2,3-¹³C₂ experiments?
- Frame hypotheses using if-then logic grounded in metabolic theory (e.g., "If succinate dehydrogenase is inhibited, then ¹³C-labeling in malate will decrease"). Validate predictions via genetic knockout models (e.g., SDH-deficient cells) or pharmacological inhibitors .
Documentation & Reporting
Q. What are the best practices for reporting sodium succinate-2,3-¹³C₂ experimental protocols in publications?
- Follow MIAMET (Minimum Information About a Metabolic Tracer Experiment) guidelines:
- Detail tracer concentration, incubation time, and quenching methods.
- Include supplementary tables with raw isotopomer data and model parameters.
- Use standardized nomenclature (e.g., "succinate-2,3-¹³C₂," not abbreviations) .
Q. How should conflicting results from sodium succinate-2,3-¹³C₂ studies be addressed in discussion sections?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
